molecular formula C18H19Cl2NO2 B4564570 4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide

Cat. No.: B4564570
M. Wt: 352.3 g/mol
InChI Key: FIWFCTYAXQVJQG-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide is a synthetic organic compound It is structurally characterized by the presence of a butanamide backbone substituted with 2,4-dichlorophenoxy and 2,4-dimethylphenyl groups

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxybutyric acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Amidation: The 2,4-dichlorophenoxybutyric acid is then reacted with 2,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and solvent) are common practices to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenolic derivatives.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets. In the context of its herbicidal activity, it mimics natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.

    2,4-dimethylphenoxyacetic acid: Another compound with structural similarities but different applications.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual aromatic substitution makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-12-5-7-16(13(2)10-12)21-18(22)4-3-9-23-17-8-6-14(19)11-15(17)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWFCTYAXQVJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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